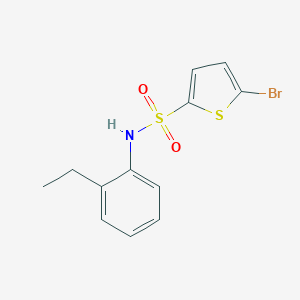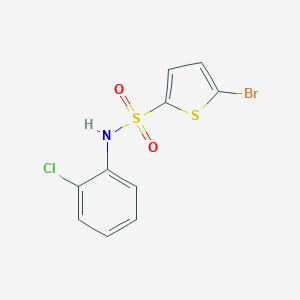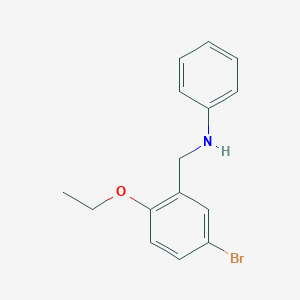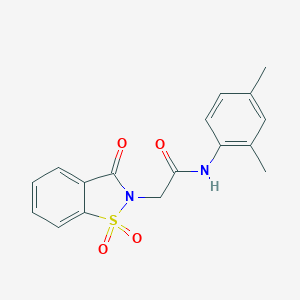![molecular formula C19H20Cl2FN3O3S B425542 2,5-dichloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B425542.png)
2,5-dichloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes dichloro, fluorophenyl, piperazinyl, and benzenesulfonamide groups. Its multifaceted nature makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Piperazinyl Intermediate: The initial step involves the reaction of 2-fluorophenyl with piperazine under controlled conditions to form the piperazinyl intermediate.
Introduction of the Dichloro Group: The intermediate is then reacted with a dichlorinating agent to introduce the dichloro groups.
Sulfonamide Formation: The final step involves the reaction of the dichloro-piperazinyl intermediate with benzenesulfonyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with nucleophiles replacing chlorine atoms.
Scientific Research Applications
2,5-dichloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Shares similar dichloro and fluorine substituents but differs in the core structure.
2,4-Dichloro-5-methylpyrimidine: Similar dichloro groups but with a methyl substituent instead of fluorophenyl.
2,4-Bisanilinopyrimidine: Contains dichloro groups and aniline substituents, differing in the overall structure.
Uniqueness
2,5-dichloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide is unique due to its combination of dichloro, fluorophenyl, piperazinyl, and benzenesulfonamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H20Cl2FN3O3S |
|---|---|
Molecular Weight |
460.3g/mol |
IUPAC Name |
2,5-dichloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H20Cl2FN3O3S/c1-23(29(27,28)18-12-14(20)6-7-15(18)21)13-19(26)25-10-8-24(9-11-25)17-5-3-2-4-16(17)22/h2-7,12H,8-11,13H2,1H3 |
InChI Key |
KJOTVGHYAXFKDV-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)N1CCN(CC1)C2=CC=CC=C2F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C2=CC=CC=C2F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B425459.png)

![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B425461.png)
![N-(4-iodo-2-methylphenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B425462.png)
![N-(4-acetamidophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B425463.png)
![N-(2-chlorobenzyl)-2-[4-chloro(methylsulfonyl)anilino]acetamide](/img/structure/B425466.png)

![{3,5-Dichloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B425473.png)
![N-(sec-butyl)-2-[({[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide](/img/structure/B425475.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2,4-dichloro(phenylsulfonyl)anilino]acetamide](/img/structure/B425478.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B425479.png)

![[2-Ethoxy-4-(hydroxymethyl)-6-iodophenoxy]acetic acid](/img/structure/B425481.png)
